

# M7583 Off-Target Kinase Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers, scientists, and drug development professionals on the off-target kinase profile of M7583 (TL-895) in comparison to other Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a quantitative comparison, detailed experimental methodologies, and visual representations of key concepts.

M7583, now known as TL-895, is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its selectivity is a critical attribute, as off-target kinase inhibition by other BTK inhibitors, such as ibrutinib, has been associated with adverse effects. This guide provides a comparative analysis of the off-target kinase profiles of M7583 and its key competitors, offering valuable insights for researchers in the field of kinase inhibitor development.

## **Comparative Kinase Selectivity**

The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target inhibition can lead to unforeseen side effects, complicating clinical development and patient treatment. M7583 has been designed to exhibit a more refined selectivity profile compared to the first-generation BTK inhibitor, ibrutinib.

A comprehensive analysis of off-target profiles was conducted using the KINOMEscan<sup>™</sup> platform, a widely accepted method for assessing kinase inhibitor selectivity. The following table summarizes the off-target profiles of **M7583** (TL-895), ibrutinib, and acalabrutinib, another second-generation BTK inhibitor. The data is presented as the number of kinases inhibited by more than 65% at a 1 µM concentration from a panel of 403 kinases.



| Compound       | Primary Target | Number of Off-<br>Target Hits<br>(>65%<br>Inhibition @<br>1µM) | Selectivity<br>Score (S-<br>score) | Key Off-<br>Targets (IC50<br>in nM)                    |
|----------------|----------------|----------------------------------------------------------------|------------------------------------|--------------------------------------------------------|
| M7583 (TL-895) | ВТК            | ~6[1]                                                          | Not Available                      | ZAP-70, Blk (77),<br>Bmx (5), Txk<br>(62), Itk, SGK[1] |
| Ibrutinib      | ВТК            | 98                                                             | 0.02                               | TEC, EGFR,<br>ERBB2, JAK3,<br>ITK                      |
| Acalabrutinib  | ВТК            | 2                                                              | Not Available                      | BMX, ERBB4,<br>TEC (<100)                              |
| Zanubrutinib   | втк            | Not Available                                                  | Not Available                      | Not Available                                          |

Note: The data for M7583 off-targets is based on inhibition greater than 50% at  $1\mu$ M as reported in one study.[1] IC50 values for M7583 against Blk, Bmx, and Txk are from a separate study.

As the data indicates, **M7583** demonstrates a significantly cleaner off-target profile compared to ibrutinib, with a substantially lower number of off-target kinases inhibited at a high concentration. This heightened selectivity is a key differentiator and suggests a potentially improved safety profile. Acalabrutinib also displays high selectivity.

# **Signaling Pathway Context**

M7583 is an irreversible inhibitor that covalently binds to the Cysteine 481 residue in the ATP-binding pocket of BTK. This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. The diagram below illustrates the position of BTK within this pathway and the inhibitory action of M7583.





Click to download full resolution via product page

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **M7583** on BTK.

## **Experimental Protocols**

The off-target kinase profiling data presented in this guide was generated using established and validated in vitro kinase assays. The general principles of these assays are outlined below.

## KINOMEscan™ Assay (DiscoverX)

The KINOMEscan<sup>™</sup> assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.



Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is used to capture the kinase. The test compound competes with this immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

#### Workflow:

- Preparation: A panel of DNA-tagged kinases is prepared. The test compound (e.g., M7583)
  is serially diluted.
- Binding Competition: The kinases are incubated with the test compound and the immobilized ligand.
- Separation: The immobilized ligand-bound kinases are separated from the unbound kinases.
- Quantification: The amount of bound kinase is determined by qPCR of the DNA tag.
- Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) signal. A lower percentage indicates a higher degree of inhibition.



Click to download full resolution via product page

Caption: General workflow of the KINOMEscan™ assay for kinase inhibitor profiling.



#### Conclusion

The available data strongly suggests that M7583 (TL-895) possesses a superior kinase selectivity profile compared to the first-generation BTK inhibitor ibrutinib. This characteristic is a significant advantage in drug development, as it may translate to a better safety profile with fewer off-target related adverse events. The use of standardized and comprehensive kinase profiling assays, such as the KINOMEscan™ platform, is essential for the objective comparison of inhibitor selectivity and for guiding the development of safer and more effective targeted therapies. Further head-to-head studies with comprehensive quantitative data will continue to refine our understanding of the comparative off-target profiles of these important therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [M7583 Off-Target Kinase Profile: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193092#m7583-off-target-kinase-profiling-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com